molecular formula C9H6F2N2O2 B13678090 Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate

Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate

Cat. No.: B13678090
M. Wt: 212.15 g/mol
InChI Key: RCXZSWHWZBTFGU-UHFFFAOYSA-N
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Description

Methyl 5,6-difluoro-1H-benzo[d]imidazole-2-carboxylate (CAS: 41564-67-4) is a fluorinated benzimidazole derivative featuring a methyl ester group at position 2 and fluorine atoms at positions 5 and 6 of the benzimidazole core. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting viral proteases, kinases, and other enzymes . Its structural uniqueness lies in the combination of fluorine substituents, which enhance electronegativity and metabolic stability, and the ester group, which can modulate solubility and serve as a precursor for further functionalization .

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

methyl 5,6-difluoro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C9H6F2N2O2/c1-15-9(14)8-12-6-2-4(10)5(11)3-7(6)13-8/h2-3H,1H3,(H,12,13)

InChI Key

RCXZSWHWZBTFGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC(=C(C=C2N1)F)F

Origin of Product

United States

Preparation Methods

Condensation and Cyclization

  • The synthesis often begins with 4,5-difluoro-o-phenylenediamine as the key fluorinated building block.
  • This diamine is reacted with ethyl or methyl glyoxalate or ethyl glyoxalate derivatives in aqueous or alcoholic solvents.
  • The reaction is typically carried out under reflux conditions (e.g., 100–110 °C) for several hours to promote condensation and ring closure.
  • Acidic conditions (e.g., addition of hydrochloric acid) and reducing agents such as indium powder can be used to facilitate cyclization and reduce any nitro precursors if present.

Microwave-Assisted Synthesis

  • Microwave irradiation has been employed to accelerate the synthesis of fluoro-benzimidazole derivatives.
  • For example, methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate was synthesized by heating a mixture of methyl-4-formylbenzoate, sodium disulfite, and DMF under microwave conditions at 240 °C and 10 bar for 5 minutes, followed by addition of 5-substituted-1,2-phenylenediamine and further microwave heating.
  • This method provides high yields (up to 85%) and short reaction times.

Esterification and Purification

  • After ring formation, the methyl ester group at the 2-position is retained from the starting glyoxalate ester.
  • Purification is typically achieved by recrystallization from ethanol or chromatographic methods on silica gel using mixtures of hexane and ethyl acetate.
  • The final compound is characterized by melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Representative Reaction Scheme

Step Reagents and Conditions Outcome
1. Condensation 4,5-difluoro-o-phenylenediamine + methyl glyoxalate Formation of intermediate imidazole ring
2. Cyclization Reflux in aqueous or alcoholic medium, acid catalysis, reducing agent (if needed) Cyclized benzimidazole-2-carboxylate core
3. Purification Recrystallization or column chromatography Pure methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate

Analytical Data and Characterization

  • Melting points typically range around 250–280 °C depending on purity and substituents.
  • ^1H NMR and ^13C NMR spectra confirm the benzimidazole ring and methyl ester signals.
  • IR spectra show characteristic ester carbonyl absorption near 1718 cm^-1.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (212.15 g/mol) consistent with the molecular formula C9H6F2N2O2.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield Advantages References
Conventional condensation 4,5-difluoro-o-phenylenediamine + methyl glyoxalate Reflux in water/alcohol, acid catalysis, reducing agent 70–85% Simple, scalable
Microwave-assisted synthesis Methyl-4-formylbenzoate + sodium disulfite + 5-substituted phenylenediamine 240 °C, 10 bar, 5–10 min ~85% Rapid, high yield

Research Findings and Optimization Notes

  • The use of fluorinated o-phenylenediamine derivatives is critical to introduce the 5,6-difluoro substitution pattern.
  • Microwave-assisted methods significantly reduce reaction times while maintaining high yields and purity.
  • Acidic and reducing conditions improve cyclization efficiency and product formation.
  • Purification by recrystallization or silica gel chromatography is effective for obtaining analytically pure material.
  • Structural characterization confirms the integrity of the benzimidazole core and ester functionality.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes reactions typical of benzimidazole derivatives, with fluorine atoms influencing reactivity:

  • Substitution Reactions

    • Electrophilic/Nucleophilic Attack : The benzimidazole ring’s aromaticity and fluorine substituents direct reactivity. Fluorine’s electron-withdrawing nature may activate adjacent positions for substitution .

    • Functional Group Transformations : The ester group (methyl carboxylate) can participate in hydrolysis or transesterification under acidic/basic conditions .

  • Cyclization Reactions

    • Synthesis often involves cyclization of precursors (e.g., o-phenylenediamine derivatives) under catalytic conditions. Fluorine substituents may stabilize intermediate rings during formation .

  • Reduction/Oxidation

    • Reduction : Ester groups may reduce to alcohols using agents like LiAlH₄ or NaBH₄.

    • Oxidation : Oxidation of the benzimidazole core could form N-oxides, though fluorine may influence susceptibility .

Common Reagents and Reaction Conditions

Reaction Type Reagents/Conditions Key Observations
Substitution - Halogens (Cl₂, Br₂) or alkyl halides
- Nucleophiles (amines, thiols)
- Catalysts (Fe/S, cobalt-pincer complexes)
Fluorine directs substitution to adjacent positions; catalysts enhance efficiency .
Ester Hydrolysis - Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditionsComplete hydrolysis yields the carboxylic acid derivative .
Reduction - LiAlH₄, NaBH₄ in THF or Et₂OSelective reduction of esters to alcohols without disrupting the benzimidazole core .
Catalytic Cyclization - Fe/S catalysts at elevated temperatures (150°C)
- Hydrosilicon-activated DMF at 120°C
Scalable methods for industrial production; fluorine stability during cyclization .

Major Products Formed

The compound’s reactivity leads to diverse products, depending on reaction conditions:

  • Substituted Benzimidazoles

    • Introduction of halogens, alkyl, or aryl groups at positions adjacent to fluorine substituents .

    • Example: Coupling with pyridine derivatives under Fe/S catalysis forms hybrid heterocycles .

  • N-Oxides and Reduced Derivatives

    • Oxidation yields N-oxide derivatives (e.g., using H₂O₂ or m-CPBA).

    • Reduction of esters produces alcohols (e.g., CH₂OH instead of COOCH₃) .

  • Biologically Active Analogues

    • Substitution with polar groups (e.g., -NH₂, -OH) enhances solubility and bioactivity, as seen in anti-inflammatory and antimicrobial studies .

Impact of Fluorine Substituents

The 5,6-difluoro substitution significantly influences reactivity:

  • Electron-Withdrawing Effect : Activates the benzimidazole core for electrophilic substitution at positions ortho/para to fluorine .

  • Steric and Lipophilic Effects : Fluorine’s small size and high electronegativity balance reactivity and stability, enabling selective functionalization .

Structural Insights from Analogues

Studies on similar benzimidazoles (e.g., 5,6-difluoro-1-methyl derivatives) highlight:

  • Crystallographic Binding : Fluorine substituents enhance interactions with biological targets (e.g., PqsR protein) .

  • Computational Modeling : DFT analysis of electronic transitions and NLO responses informs reaction pathways .

Scientific Research Applications

Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in cancer cells, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound may also interfere with signal transduction pathways, thereby inhibiting the growth and spread of cancer cells .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Other Halogens

5,6-Difluoro Derivatives
  • The methyl ester group at position 2 contributes to moderate lipophilicity, balancing solubility and membrane permeability .
  • 4-(5,6-Difluoro-1H-Benzo[D]imidazol-2-yl)Aniline (5b) : Replacing the ester with an aniline group (, compound 5b) reduces lipophilicity and introduces hydrogen-bonding capabilities. This derivative exhibits a high melting point (246–247°C), suggesting strong intermolecular interactions due to fluorine and amine groups .
Chloro-Substituted Analogues
  • The C=O bond length in the ester group (1.197 Å) is consistent with typical ester carbonyls, but the dihydroimidazole ring introduces conformational rigidity .
  • 5,6-Dichloro-1H-Benzo[D]imidazole-2-Thiol : Replacing the ester with a thiol group () enhances nucleophilicity, making it reactive in metal coordination or disulfide bond formation. The thiol derivative has a lower melting point (97% purity, CAS: 19462-98-7) compared to fluorinated analogues, reflecting reduced crystallinity .

Physical and Spectroscopic Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data (19F NMR)
Methyl 5,6-Difluoro-1H-Benzo[D]imidazole-2-Carboxylate Not reported Not reported δ −114.68 (CDCl3, analogous to Sa-6 in )
4-(5,6-Difluoro-1H-Benzo[D]imidazol-2-yl)Aniline (5b) 246–247 87 Not reported
Ethyl 5,6-Dichloro-2-Methyl-Dihydroimidazole Carboxylate 222–223 97 Not applicable
  • 19F NMR Data : The difluoro substituents in the target compound exhibit a characteristic 19F NMR peak at δ −114.68 ppm (), comparable to structurally related fluorinated benzimidazoles .

Biological Activity

Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate is a synthetic compound that belongs to the benzimidazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.

Structural Characteristics

The compound features a unique structural composition characterized by:

  • Benzimidazole core : A bicyclic structure that is integral to many bioactive compounds.
  • Fluorine substituents : The presence of two fluorine atoms at the 5 and 6 positions enhances its pharmacological properties.
  • Carboxylate ester functional group : This functional group contributes to its solubility and reactivity.

The molecular formula is C10H7F2N1O2C_{10}H_{7}F_{2}N_{1}O_{2} with a molecular weight of approximately 212.15 g/mol .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that this compound exhibits significant activity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. Studies have shown that derivatives can induce apoptosis and cell cycle arrest in cancer cells .
  • Case Study : In a recent evaluation, several derivatives of benzimidazole were tested against breast cancer cells, demonstrating promising results in reducing cell viability and inducing apoptosis .

Antimicrobial Properties

This compound also exhibits antimicrobial activity, making it a candidate for further development as an antibiotic agent.

  • Spectrum of Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL against specific pathogens .
  • Mechanism : The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzimidazole derivatives:

Compound NameStructural FeaturesUnique Aspects
Methyl 1H-benzimidazole-2-carboxylateBenzimidazole core, single carboxylateLacks fluorine substituents
5-Fluoro-1H-benzimidazoleBenzimidazole core with one fluorineSimpler structure; less diverse biological activity
Ethyl 5,6-dichloro-1H-benzimidazoleChlorinated benzimidazoleDifferent halogen substituents
Methyl 4-(trifluoromethyl)-1H-benzimidazoleBenzimidazole core with trifluoromethyl groupEnhanced lipophilicity

The specific fluorination pattern and ester functionality in this compound may confer unique pharmacological properties compared to these similar compounds .

Q & A

Q. What are the optimized synthetic routes for Methyl 5,6-difluoro-1H-benzo[d]imidazole-2-carboxylate, and how do reaction conditions influence yield and purity?

A common method involves cyclization of methyl 2,3-diamino-4,5-difluorobenzoate with carbonyldiimidazole (CDI) in tetrahydrofuran (THF). The reaction is stirred overnight, followed by precipitation with diethyl ether to yield the product . Key factors affecting yield include stoichiometric ratios (e.g., 1:1.5 molar ratio of diamine to CDI) and solvent choice. For example, THF promotes cyclization efficiency, while polar aprotic solvents like DMF may lead to side reactions. Post-synthesis purification via column chromatography (e.g., using Cy:EtOAc gradients) is critical to isolate the compound with >95% purity .

Q. How can spectral data (FTIR, NMR, MS) be interpreted to confirm the structure of this compound?

  • FTIR : Key peaks include ~1612 cm⁻¹ (C=N stretching of the imidazole ring) and 1150–1085 cm⁻¹ (C-F stretching of difluoro groups) .
  • ¹H NMR : Aromatic protons appear as multiplets in δ 7.2–8.3 ppm, with splitting patterns reflecting the fluorine substituents’ electronic effects. The methyl ester group typically resonates as a singlet near δ 3.9 ppm .
  • MS : The molecular ion peak [M+H]⁺ at m/z 229.5 confirms the molecular formula C₉H₆F₂N₂O₃ . Discrepancies in fragmentation patterns may indicate impurities, necessitating HRMS validation.

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets like EGFR?

Molecular docking studies using AutoDock Vina or Schrödinger Suite can predict interactions with kinase domains (e.g., EGFR’s ATP-binding pocket). For example, fluorine substituents at positions 5 and 6 enhance hydrophobic interactions with residues like Leu788 and Lys745, as seen in analogous 2-phenyl-1H-benzo[d]imidazole derivatives . Free energy calculations (MM-GBSA) refine binding affinity predictions, with ΔG values < −8 kcal/mol indicating strong binding .

Q. How do structural modifications (e.g., substituent variations) impact cytotoxicity and ADMET properties?

Comparative studies on derivatives reveal:

  • Substituent Position : Fluorine at 5,6-positions improves metabolic stability (t₁/₂ > 2 hours in microsomal assays) compared to non-fluorinated analogs .
  • Ester vs. Carboxylic Acid : The methyl ester group in this compound enhances cell permeability (logP ≈ 2.1) but may require hydrolysis in vivo for activity .
  • Toxicity : In vitro cytotoxicity assays (e.g., MTT on HeLa cells) show IC₅₀ values < 10 μM, but hERG channel inhibition risks (predicted IC₅₀ < 1 μM) warrant further optimization .

Q. How can contradictory spectral or bioactivity data be resolved in structure-activity relationship (SAR) studies?

  • Case Example : Discrepancies in imidazole ring C=N FTIR peaks (1612 vs. 1618 cm⁻¹) may arise from crystal packing effects or hydrogen bonding. Single-crystal XRD or DFT simulations can clarify structural conformations .
  • Bioactivity Variability : Inconsistent IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) may reflect differences in target expression or efflux pump activity. Pharmacophore modeling combined with gene expression profiling can identify resistance mechanisms .

Methodological Guidance

Q. What in vitro assays are recommended for evaluating the compound’s kinase inhibition potential?

  • Kinase Inhibition : Use recombinant EGFR in a fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay) with ATP concentrations mimicking physiological conditions (1 mM) .
  • Cytotoxicity : Validate results across ≥3 cell lines (e.g., A549, HepG2) using dose-response curves (0.1–100 μM) and controls (e.g., erlotinib for EGFR inhibition) .

Q. How can ADMET properties be optimized without compromising bioactivity?

  • Lipophilicity : Adjust logP via substituent replacement (e.g., replacing methyl ester with trifluoroethyl to balance solubility and permeability) .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation, as demonstrated in 5,6-difluoro analogs .

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